Relevance: Potassium hydrogen tartrate is structurally related to Calcium tartrate, sharing the same tartaric acid backbone but differing in the cation. The solubility of both compounds is influenced by factors like temperature, pH, and alcohol content, often leading to their co-precipitation in wine. [, , , ]. Several studies discuss the influence of potassium hydrogen tartrate seeding on the precipitation kinetics of both potassium hydrogen tartrate and Calcium tartrate [, ].
Tartaric Acid
Relevance: Tartaric acid is the parent acid of Calcium tartrate, forming the compound upon reacting with calcium ions. The studies highlight that the concentration of tartaric acid in wine is a crucial factor influencing the solubility and precipitation of Calcium tartrate. [, , , , , , , ].
Calcium Malate
Relevance: Like Calcium tartrate, calcium malate is a calcium salt of an organic acid found in wine. Research shows that the precipitation of Calcium tartrate and calcium malate in wine is an interrelated process, where both compounds can act as seed particles for each other's crystallization [].
Calcium Oxalate
Relevance: Research on tartrate precipitation in wine occasionally identifies Calcium oxalate as a co-precipitate, particularly in sherry wines, suggesting a potential interplay between the solubility of these calcium salts [].
Citric Acid
Relevance: Studies on Calcium tartrate stability in wine often investigate the inhibitory effect of citric acid on the compound's precipitation [, ].
Malic Acid
Relevance: Similar to citric acid, malic acid's influence on Calcium tartrate crystallization in wine is well-documented [, , , , ]. Studies suggest that both acids can inhibit the precipitation of Calcium tartrate, potentially by reducing the availability of free calcium ions [].
Lactic Acid
Relevance: Several studies investigate the influence of lactic acid on the precipitation of Calcium tartrate [, ]. While it can complex with calcium ions, its inhibitory effect on Calcium tartrate precipitation is considered less pronounced than that of citric and malic acids.
Polygalacturonic Acid
Relevance: The research highlights polygalacturonic acid's ability to inhibit Calcium tartrate precipitation in wine []. It suggests that the compound's calcium-binding capacity plays a crucial role in this inhibition.
Rhamnogalacturonan-I
Relevance: The ability of RG-I to sequester calcium ions is highlighted as a potential factor influencing the crystallization of Calcium tartrate in wine. One study suggests that RG-I is a more effective inhibitor of Calcium tartrate precipitation compared to other wine polymers [].
CaC4H4O6.4H2O, Butanedioic acid-2.3-dihydroxy calcium salt te
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L-tartaric acid is a tartaric acid. It is a conjugate acid of a L-tartrate(1-). It is an enantiomer of a D-tartaric acid. Tartaric acid is a white crystalline organic acid that occurs naturally in many plants, most notably in grapes.Tartaric is an alpha-hydroxy-carboxylic acid, is diprotic and aldaric in acid characteristics, and is a dihydroxyl derivative of succinic acid. Tartaric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Tartaric Acid is a white crystalline dicarboxylic acid found in many plants, particularly tamarinds and grapes. Tartaric acid is used to generate carbon dioxide through interaction with sodium bicarbonate following oral administration. Carbon dioxide extends the stomach and provides a negative contrast medium during double contrast radiography. In high doses, this agent acts as a muscle toxin by inhibiting the production of malic acid, which could cause paralysis and maybe death. Tartaric acid is a white crystalline organic acid. It occurs naturally in many plants, particularly grapes and tamarinds, and is one of the main acids found in wine. It is added to other foods to give a sour taste, and is used as an antioxidant. Salts of tartaric acid are known as tartrates. It is a dihydroxy derivative of dicarboxylic acid. Tartaric acid is a muscle toxin, which works by inhibiting the production of malic acid, and in high doses causes paralysis and death. The minimum recorded fatal dose for a human is about 12 grams. In spite of that, it is included in many foods, especially sour-tasting sweets. As a food additive, tartaric acid is used as an antioxidant with E number E334, tartrates are other additives serving as antioxidants or emulsifiers. Naturally-occurring tartaric acid is chiral, meaning that it has molecules that are non-superimposable on their mirror-images. It is a useful raw material in organic chemistry for the synthesis of other chiral molecules. The naturally occurring form of the acid is L-(+)-tartaric acid or dextrotartaric acid. The mirror-image (enantiomeric) form, levotartaric acid or D-(-)-tartaric acid, and the achiral form, mesotartaric acid, can be made artificially. Tartarate is believed to play a role in inhibiting kidney stone formation. Most tartarate that is consumed by humans is metabolized by bacteria in the gastrointestinal tract -- primarily in the large instestine. Only about 15-20% of consumed tartaric acid is secreted in the urine unchanged.
2,3-dihydroxybutanedioic acid is a tetraric acid that is butanedioic acid substituted by hydroxy groups at positions 2 and 3. It has a role as a human xenobiotic metabolite and a plant metabolite. It is a conjugate acid of a 3-carboxy-2,3-dihydroxypropanoate. Tartaric acid is a natural product found in Camellia sinensis, Catunaregam spinosa, and other organisms with data available.